molecular formula C18H20ClFN2 B11639380 1-[(4-Chlorophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine

1-[(4-Chlorophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine

Cat. No.: B11639380
M. Wt: 318.8 g/mol
InChI Key: KDKRAZHDTQXSSW-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine is a synthetic organic compound belonging to the piperazine class It is characterized by the presence of a piperazine ring substituted with a 4-chlorophenylmethyl group and a 2-fluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine typically involves the reaction of 1-(4-chlorophenyl)methylpiperazine with 2-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Chlorophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine involves its interaction with specific molecular targets, such as histamine H1 receptors. By binding to these receptors, the compound can inhibit the action of histamine, thereby reducing allergic responses and inflammation . The exact pathways and molecular interactions are still under investigation, but the compound’s structure suggests a high affinity for these targets.

Properties

Molecular Formula

C18H20ClFN2

Molecular Weight

318.8 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine

InChI

InChI=1S/C18H20ClFN2/c19-17-7-5-15(6-8-17)13-21-9-11-22(12-10-21)14-16-3-1-2-4-18(16)20/h1-8H,9-14H2

InChI Key

KDKRAZHDTQXSSW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)CC3=CC=CC=C3F

Origin of Product

United States

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